3-Cyclopropylprop-2-enenitrile

Description

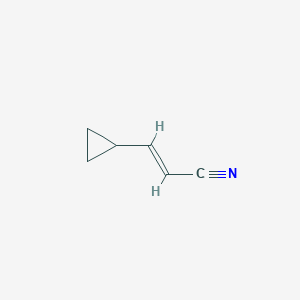

3-Cyclopropylprop-2-enenitrile is an unsaturated nitrile characterized by a cyclopropyl substituent attached to a propenenitrile backbone. Its molecular formula is C₆H₇N, with a molecular weight of 93.13 g/mol. The compound’s structure combines the electronic effects of the nitrile group with the steric and electronic influences of the strained cyclopropyl ring. This unique combination makes it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where rigidity and reactivity are critical .

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-cyclopropylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-5-1-2-6-3-4-6/h1-2,6H,3-4H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJKTMQDOYBLSR-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C=C/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-Cyclopropylprop-2-enenitrile, two analogous compounds are analyzed: Pent-3-enenitrile (linear unsaturated nitrile) and 3-Cyclopentylprop-2-enenitrile (cyclopentyl-substituted analog). Key differences in molecular properties, reactivity, and applications are highlighted below.

Table 1: Comparative Analysis of this compound and Analogs

Key Findings

Structural and Electronic Effects :

- The cyclopropyl group in this compound introduces significant ring strain, enhancing its reactivity in cycloaddition and electrophilic addition reactions compared to the less strained 3-Cyclopentylprop-2-enenitrile .

- Pent-3-enenitrile , lacking a cyclic substituent, exhibits greater conformational flexibility (2 rotatable bonds) but reduced steric hindrance .

Hydrophobicity (XLogP3) :

- The cyclopentyl analog’s higher XLogP3 (2.4 ) reflects its increased hydrophobicity due to the larger hydrocarbon ring, whereas the cyclopropyl variant’s estimated XLogP3 (~1.8) suggests moderate lipophilicity, balancing strain and substituent size .

Synthetic Utility :

- This compound is favored in medicinal chemistry for creating rigid scaffolds, while Pent-3-enenitrile serves as a precursor for polymers or linear nitrile derivatives .

- The defined stereocenter in 3-Cyclopentylprop-2-enenitrile makes it useful in enantioselective synthesis, a feature absent in the cyclopropyl analog .

Safety and Handling: Pent-3-enenitrile requires stringent safety measures (e.g., ventilation, protective gear) due to inhalation and dermal toxicity risks, common to many nitriles .

Research Implications and Gaps

While This compound shares functional group similarities with its analogs, its distinct reactivity profile (driven by cyclopropane strain) warrants further study. Comparative pharmacokinetic data and detailed hazard assessments for the cyclopropyl variant remain underrepresented in literature, highlighting opportunities for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.